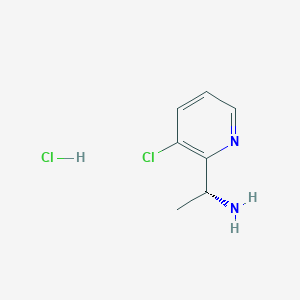

(R)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride

Description

(R)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is a chiral amine derivative featuring a pyridine ring substituted with a chlorine atom at the 3-position and an ethanamine group at the 2-position. The (R)-enantiomer is of particular interest in medicinal chemistry due to the stereospecific nature of biological targets. This compound is commonly utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal catalysis. Its molecular formula is C₇H₁₀Cl₂N₂, with a molecular weight of 193.07 g/mol (based on data from structurally similar compounds in ). The hydrochloride salt enhances stability and solubility, making it suitable for experimental handling.

Properties

Molecular Formula |

C7H10Cl2N2 |

|---|---|

Molecular Weight |

193.07 g/mol |

IUPAC Name |

(1R)-1-(3-chloropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5(9)7-6(8)3-2-4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 |

InChI Key |

ZKUOSKLBPMQQON-NUBCRITNSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC=N1)Cl)N.Cl |

Canonical SMILES |

CC(C1=C(C=CC=N1)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the reaction of 3-chloropyridine with appropriate amine precursors under controlled conditions. One common method involves the use of 3-chloro-2-hydrazinopyridine as a starting material, which reacts with dimethyl butynedioate or diethyl butynedioate under alkaline conditions to form intermediate compounds. These intermediates are then further reacted with phosphorus tribromoxide to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced techniques and equipment helps in scaling up the production while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chloropyridine moiety allows for substitution reactions, where the chlorine atom can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

(1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1R)-1-(3-chloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Chloropyridine Derivatives

Key Compounds:

(R)-1-(5-Chloropyridin-3-yl)ethanamine Hydrochloride (CAS 1810074-85-1) Structural Difference: Chlorine at the 5-position of the pyridine ring instead of the 3-position. Molecular Formula: C₇H₁₀Cl₂N₂ (identical to the target compound). Implications: Positional isomerism alters electronic distribution and steric effects.

(R)-1-(6-Chloropyridin-3-yl)ethanamine Hydrochloride Structural Difference: Chlorine at the 6-position.

Table 1: Comparison of Chloropyridine Derivatives

| Compound Name | Chlorine Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (R)-1-(3-Chloropyridin-2-yl)ethanamine HCl | 3 | C₇H₁₀Cl₂N₂ | 193.07 | Proximal Cl enhances H-bonding |

| (R)-1-(5-Chloropyridin-3-yl)ethanamine HCl | 5 | C₇H₁₀Cl₂N₂ | 193.07 | Distal Cl may reduce reactivity |

| (R)-1-(6-Chloropyridin-3-yl)ethanamine HCl | 6 | C₇H₁₀Cl₂N₂ | 193.07 | Steric hindrance near N |

Halogen-Substituted Analogs: Fluoropyridine Derivatives

Key Compounds:

(R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride (HD-1936, CAS 1909288-54-5)

- Structural Difference : Fluorine replaces chlorine at the 5-position; dihydrochloride salt.

- Implications : Fluorine’s smaller atomic radius and higher electronegativity may improve metabolic stability but reduce polar interactions compared to chlorine. The dihydrochloride form increases aqueous solubility .

1-(3-Fluoropyridin-2-yl)ethanamine (CAS 1270334-60-5)

Substituent Variations: Functional Group Modifications

(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine Dihydrochloride (CAS 953780-72-8) Structural Difference: Trifluoroethoxy group at the 5-position. This modification is common in CNS-targeting drugs .

(R)-1-(Tetrahydrofuran-2-yl)ethanamine Hydrochloride (CAS 2089682-47-1)

- Structural Difference : Tetrahydrofuran ring replaces pyridine.

- Implications : Loss of aromaticity eliminates π-π stacking interactions, which are critical for binding to enzymes like HSP90 (as seen in indole-based analogs in ) .

Biological Activity

(R)-1-(3-Chloropyridin-2-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and its interactions with neurotransmitter systems. This article delves into the biological activity of this compound, highlighting its mechanisms, case studies, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors, particularly serotonin receptors (5-HT receptors). These interactions suggest a potential role in modulating mood and anxiety disorders. Preliminary studies have indicated that this compound may enhance serotonin and norepinephrine activity, which are critical in mood regulation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Biological Activity | Description |

|---|---|

| Neuropharmacological Effects | Modulates serotonin and norepinephrine systems; potential antidepressant effects. |

| Receptor Interactions | Significant binding affinity to 5-HT receptors, influencing mood regulation. |

| Therapeutic Potential | Investigated for applications in treating mood disorders and anxiety. |

Neuropharmacological Studies

-

Serotonin Receptor Interaction :

- A study demonstrated that this compound interacts with 5-HT receptors, indicating its potential as an antidepressant agent. The binding affinity was assessed using radiolabeled ligands in vitro, showing promising results.

-

Mood Regulation :

- In preclinical models, administration of the compound resulted in significant alterations in behavior associated with anxiety and depression. Mice treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.

Structural Comparisons

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3-Bromo-5-chloropyridin-2-yl)ethanamine hydrochloride | C8H9ClBrN | Contains bromine; potential for different receptor interactions. |

| 1-(2-Chloropyridin-3-yl)ethanamine hydrochloride | C8H9ClN | Chlorine at the 2-position may alter biological activity significantly. |

| 1-(4-Chloropyridin-2-yl)ethanamine hydrochloride | C8H9ClN | Different substitution pattern affecting binding affinity. |

Applications and Future Directions

The versatility of this compound extends beyond neuropharmacology. It has been explored for potential applications in:

- Antimicrobial Activity : Initial studies indicate that derivatives may possess antibacterial properties, suggesting a role in developing new antibiotics.

- Inflammatory Conditions : Research is ongoing to evaluate its efficacy in models of inflammation, potentially leading to new anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.